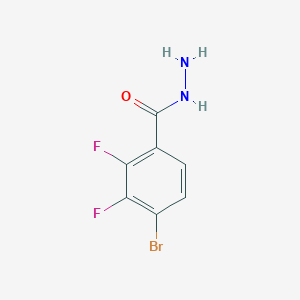

4-Bromo-2,3-difluorobenzohydrazide

Description

4-Bromo-2,3-difluorobenzohydrazide is a halogenated aromatic hydrazide derivative with the molecular formula C₇H₅BrF₂N₂O. It is synthesized via the condensation of 4-bromo-2,3-difluorobenzoic acid (CAS 194804-91-6) with hydrazine . The compound features a benzohydrazide backbone substituted with bromine (Br) at position 4 and fluorine (F) at positions 2 and 2. These substituents impart distinct electronic and steric effects: bromine acts as an electron-withdrawing group (EWG) via inductive effects, while fluorine, despite its electronegativity, can exhibit resonance-donating behavior in aromatic systems. The hydrazide (-CONHNH₂) moiety enables participation in hydrogen bonding and coordination chemistry, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C7H5BrF2N2O |

|---|---|

Molecular Weight |

251.03 g/mol |

IUPAC Name |

4-bromo-2,3-difluorobenzohydrazide |

InChI |

InChI=1S/C7H5BrF2N2O/c8-4-2-1-3(7(13)12-11)5(9)6(4)10/h1-2H,11H2,(H,12,13) |

InChI Key |

DLHLPQYROZSPQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)NN)F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorobenzohydrazide typically involves the reaction of 4-Bromo-2,3-difluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Bromo-2,3-difluorobenzaldehyde+Hydrazine hydrate→4-Bromo-2,3-difluorobenzohydrazide

Industrial Production Methods

While specific industrial production methods for 4-Bromo-2,3-difluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorobenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.

Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Products include oxidized forms of the hydrazide group.

Reduction: Reduced forms of the hydrazide group are obtained.

Scientific Research Applications

4-Bromo-2,3-difluorobenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzohydrazide depends on its specific application. In general, the compound can interact with various molecular targets through its hydrazide group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

This section compares 4-bromo-2,3-difluorobenzohydrazide with three key analogs (Table 1), focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparative Properties of 4-Bromo-2,3-difluorobenzohydrazide and Analogs

Substituent Effects on Reactivity and Stability

- Halogen Influence: Bromine in 4-bromo-2,3-difluorobenzohydrazide enhances electrophilic substitution resistance compared to non-halogenated analogs.

- Functional Group Dynamics: The hydrazide group (-CONHNH₂) in 4-bromo-2,3-difluorobenzohydrazide enables condensation reactions (e.g., forming Schiff bases), similar to 5-bromo-2-hydroxybenzohydrazide (CAS 303065-97-6). However, the latter’s hydroxyl group (-OH) increases solubility in polar solvents like ethanol, whereas fluorine substituents in the former enhance lipophilicity .

Thermal and Chemical Stability

- 4-Bromo-2,3-difluorobenzohydrazide is expected to exhibit higher thermal stability than 4-bromo-1,2-diaminobenzene (CAS 1575-37-7), which contains amine groups prone to oxidation . The strong C-F bonds (bond dissociation energy ~485 kJ/mol) further stabilize the difluoro derivative against degradation compared to methoxy or hydroxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.